Dibenzotetrathiafulvalene

Content Navigation

Dibenzotetrathiafulvalene (DB-TTF) addresses the ambient oxidation and vacuum-processing limitations of standard TTF and pentacene in organic electronics research.

- Stabilized HOMO resists spontaneous oxidation, enabling solution-processed OFET fabrication with mobilities of ~0.2-1.0 cm²/Vs.

- Dense herringbone packing ensures reliable charge transport and air/water stability for sensor applications.

- Forms highly conductive charge-transfer complexes with TCNQ/F4TCNQ for organic metals.

Procure as a semiconductor ink precursor or donor component in scalable roll-to-roll printed electronics.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

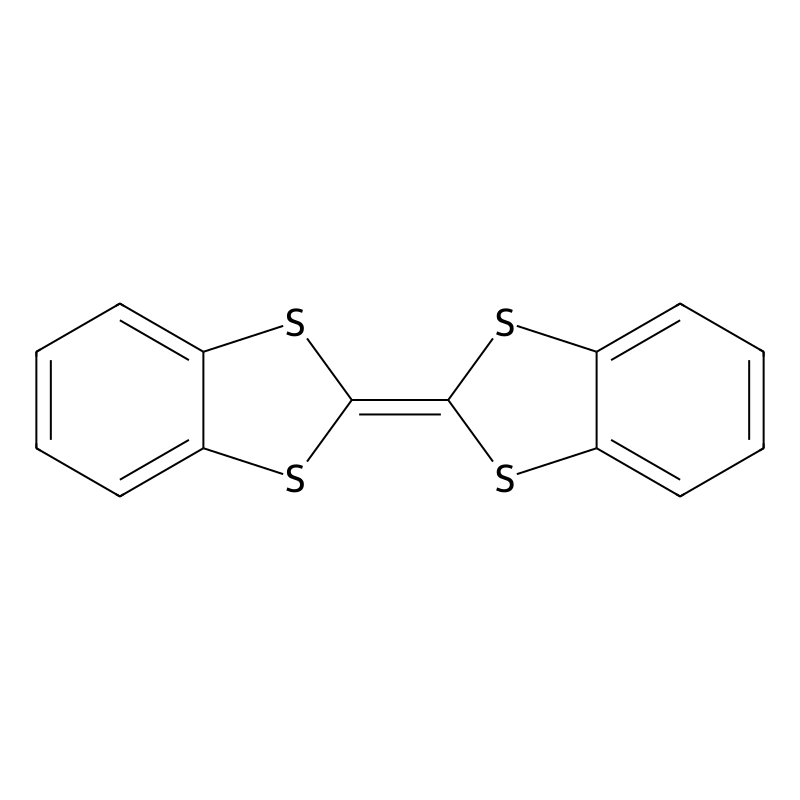

Dibenzotetrathiafulvalene (DB-TTF, CAS 24648-13-3) is a fully conjugated, symmetric organic electron donor widely utilized in the fabrication of organic field-effect transistors (OFETs) and semiconducting charge-transfer salts . By fusing two benzene rings to a core tetrathiafulvalene (TTF) moiety, DB-TTF achieves a highly planar structure that promotes dense herringbone crystal packing and strong intermolecular sulfur-sulfur (S···S) interactions [1]. From a procurement perspective, this structural modification yields a material with enhanced ambient stability, reliable solution-processability, and high intrinsic charge carrier mobility, making it a benchmark precursor for commercial organic electronics, optoelectronics, and advanced charge-transfer complexes [2].

Research Fit

References

Substituting DB-TTF with its parent compound, unsubstituted tetrathiafulvalene (TTF), or standard organic semiconductors like pentacene introduces severe manufacturing and stability trade-offs [1]. Unsubstituted TTF is highly susceptible to ambient oxidation, leading to rapid degradation of precursor solutions and poor reproducibility in thin-film casting [2]. Conversely, while pentacene offers high charge mobility, it typically requires expensive vacuum sublimation and suffers from environmental degradation when exposed to air and moisture[3]. DB-TTF bridges this gap by offering a stabilized highest occupied molecular orbital (HOMO) that resists spontaneous oxidation, while maintaining solubility in common organic solvents (e.g., chlorobenzene) for low-cost, ambient bar-assisted meniscus shearing or drop-casting without sacrificing device performance [2].

Substitution Risk

References

- [1] Casanova, D., et al. (2007). Tetrathiafulvalene-Based Materials for Organic Field Effect Transistors. The Journal of Physical Chemistry C, 111(32), 11925-11935.

- [2] Rovira, C., et al. (2019). Coated Thin-Film Organic Field-Effect Transistors. DiVA Portal.

- [3] Mas-Torrent, M., et al. (2005). Single-crystal organic field-effect transistors based on dibenzo-tetrathiafulvalene. Applied Physics Letters, 86(1).

Oxidative Stability and HOMO Stabilization

The fusion of benzene rings to the TTF core in DB-TTF significantly alters its electronic structure, making it a more oxidation-resistant donor compared to unsubstituted TTF[1]. Electrochemical and spectroscopic analyses demonstrate that the highest occupied molecular orbital (HOMO) of DB-TTF is stabilized by 0.305 eV relative to TTF, resulting in an anodic shift of the first oxidation potential by +0.25 V [2]. This quantitative stabilization prevents premature oxidation in ambient air and solution phases.

| Evidence Dimension | First Oxidation Potential Shift and HOMO Stabilization |

| Target Compound Data | DB-TTF: HOMO stabilized by 0.305 eV (approx. -4.88 eV total); +0.25 V anodic shift |

| Comparator Or Baseline | Unsubstituted TTF (Baseline) |

| Quantified Difference | 0.305 eV deeper HOMO; +0.25 V higher oxidation potential |

| Conditions | Cyclic voltammetry and UV-Vis-NIR absorption in solution |

Ensures the precursor remains unoxidized during ambient storage and solution processing, drastically reducing batch-to-batch variation in semiconductor manufacturing.

Solution-Processed Mobility vs. Amorphous Silicon

DB-TTF demonstrates strong viability for low-cost printed electronics when blended with insulating polymers like polystyrene (PS) [1]. Devices fabricated via bar-assisted meniscus shearing (BAMS) under ambient conditions yield saturated field-effect mobilities of ~0.2 cm2/Vs, which directly competes with benchmark amorphous silicon (a-Si) thin-film transistors[2]. Crucially, unlike a-Si devices, DB-TTF/PS blends exhibit a temperature-independent mobility and virtually no bias stress due to a remarkably low trap density of states [1].

| Evidence Dimension | Operational Stability and Bias Stress |

| Target Compound Data | DB-TTF/PS blends: ~0.2 cm2/Vs mobility with negligible bias stress and temperature-independent transport |

| Comparator Or Baseline | Amorphous Silicon (a-Si) FETs: ~0.5-1.0 cm2/Vs mobility but suffer from significant bias stress degradation |

| Quantified Difference | Elimination of bias stress degradation while maintaining comparable mobility |

| Conditions | Solution-processed thin films (BAMS method) in ambient air and water environments |

Allows manufacturers to replace vacuum-deposited silicon with solution-printed organics without sacrificing the long-term operational stability of the transistor.

Single-Crystal Field-Effect Mobility

When grown as single crystals from solution, DB-TTF exhibits highly ordered herringbone packing with a mean molecular plane distance of 3.60 Angstroms [1]. This dense packing and large intermolecular transfer integral enable efficient charge transport. DB-TTF single-crystal OFETs achieve hole mobilities in the range of 0.1 to 1.0 cm2/Vs, significantly outperforming many amorphous organic semiconductor films and matching the performance of vapor-phase grown oligothiophene crystals [2].

| Evidence Dimension | Hole Mobility in Single Crystals |

| Target Compound Data | DB-TTF: 0.1 to 1.0 cm2/Vs |

| Comparator Or Baseline | Amorphous organic thin films (typically <0.01 cm2/Vs) |

| Quantified Difference | 10x to 100x higher mobility due to crystalline herringbone self-assembly |

| Conditions | Solution-cast single crystals on prefabricated gold electrodes |

Provides a quantifiable performance guarantee for buyers developing high-end, solution-processable organic logic circuits and sensors.

Solution-Printed OFETs

Driven by its ambient oxidative stability and high mobility (~0.2 to 1.0 cm2/Vs), DB-TTF is a highly effective choice for formulating semiconductor inks. It is specifically procured for roll-to-roll printing or bar-assisted meniscus shearing of OFETs, where avoiding the vacuum-deposition costs of pentacene and the oxidation risks of standard TTF is critical for commercial scalability[1].

Conductive Charge-Transfer Salts

DB-TTF is widely procured to synthesize organic metals and semiconducting charge-transfer complexes. By reacting with strong electron acceptors like TCNQ or F4TCNQ, DB-TTF forms stable radical cations (DB-TTF•+) that assemble into highly conductive, tightly packed stacks (intermolecular distances ~3.26 Angstroms). This makes it a more reliable precursor than less planar donors for developing organic magnets and advanced optoelectronic sensors [2].

Active Layers in Sensors & Optoelectronics

Because DB-TTF devices exhibit negligible bias stress and maintain performance in air and water, this compound is highly suited for chemical and biological sensors. Its stabilized HOMO level ensures that the active layer does not degrade during continuous environmental exposure, a common failure point for earlier-generation organic semiconductors [1].

Application Fit Matrix

XLogP3

GHS Hazard Statements

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Other CAS

Wikipedia

Explore Compound Types